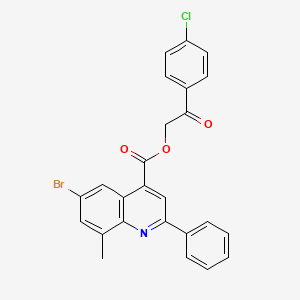

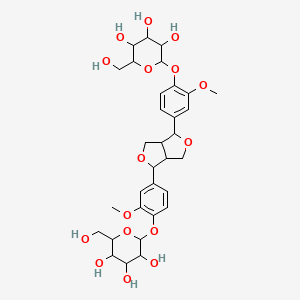

![molecular formula C22H17ClN2O2S B12462348 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophényl]-2-(3-méthylphénoxy)acétamide est un composé synthétique appartenant à la famille des dérivés de benzothiazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[5-(1,3-benzothiazol-2-yl)-2-chlorophényl]-2-(3-méthylphénoxy)acétamide implique généralement les étapes suivantes :

Formation du noyau benzothiazole : Le noyau benzothiazole est synthétisé par une réaction de cyclisation impliquant le 2-aminothiophénol et un aldéhyde ou une cétone approprié.

Chloration : Le dérivé de benzothiazole est ensuite chloré à l’aide d’un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore afin d’introduire l’atome de chlore à la position souhaitée.

Acylation : Le dérivé de benzothiazole chloré est acylé avec l’acide 2-(3-méthylphénoxy)acétique en présence d’un agent de couplage comme l’hydroxybenzotriazole (HOBT) et le chlorhydrate de 1-(3-diméthylaminopropyl)-3-éthylcarbodiimide (EDCl) dans un solvant approprié tel que le diméthylformamide (DMF).

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation des voies de synthèse ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, la synthèse assistée par micro-ondes et d’autres techniques de pointe pour améliorer l’efficacité et l’extensibilité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophényl]-2-(3-méthylphénoxy)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l’atome de chlore, à l’aide de nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène, permanganate de potassium, conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.

Substitution : Amines, thiols, solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO) ou le DMF.

Principaux produits formés

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation de dérivés de benzothiazole réduits.

Substitution : Formation de dérivés de benzothiazole substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

Chimie médicinale : Étudié pour son potentiel en tant qu’agent anticancéreux et anti-inflammatoire.

Science des matériaux : Enquêté pour son potentiel en tant que sonde fluorescente en raison de ses fortes propriétés de fluorescence, ce qui le rend utile pour les applications d’imagerie.

Science de l’environnement : Exploré en tant que capteur pour les ions de métaux lourds, en particulier le mercure, dans les échantillons d’eau.

Applications De Recherche Scientifique

Medicinal Chemistry: Studied for its potential as an anti-cancer and anti-inflammatory agent.

Material Science: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties, making it useful for imaging applications.

Environmental Science: Explored as a sensor for heavy metal ions, particularly mercury, in water samples.

Mécanisme D'action

Le mécanisme d’action de N-[5-(1,3-benzothiazol-2-yl)-2-chlorophényl]-2-(3-méthylphénoxy)acétamide n’est pas entièrement compris. Il est proposé qu’il exerce ses effets en inhibant l’activité de diverses enzymes et voies de signalisation :

Activité anticancéreuse : Inhibe l’activité des kinases impliquées dans la croissance et la division cellulaires, ce qui conduit à l’apoptose (mort cellulaire programmée) des cellules cancéreuses.

Activité anti-inflammatoire : Inhibe l’activité de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la réponse inflammatoire.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacétamide : Structure similaire avec un cycle pyridine au lieu du groupe chlorophényle.

N-(1,3-benzothiazol-2-yl)-arylamides : Divers dérivés avec différents groupes aryles liés au noyau benzothiazole.

Unicité

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophényl]-2-(3-méthylphénoxy)acétamide est unique en raison de sa combinaison spécifique d’un noyau benzothiazole, d’un groupe chlorophényle et d’une partie méthylphénoxyacétamide.

Propriétés

Formule moléculaire |

C22H17ClN2O2S |

|---|---|

Poids moléculaire |

408.9 g/mol |

Nom IUPAC |

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C22H17ClN2O2S/c1-14-5-4-6-16(11-14)27-13-21(26)24-19-12-15(9-10-17(19)23)22-25-18-7-2-3-8-20(18)28-22/h2-12H,13H2,1H3,(H,24,26) |

Clé InChI |

KOWXRLUYLHFTPV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)

![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)

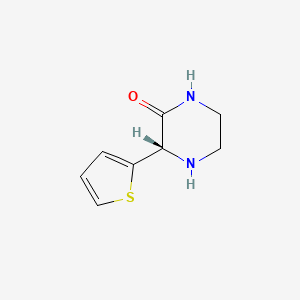

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)